molecular formula C20H25N3O2S B504705 N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide

Cat. No.: B504705
M. Wt: 371.5g/mol
InChI Key: JOSVCIDQQLGKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a thiophene ring, and a phenyl group, making it a subject of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H25N3O2S/c1-15(2)14-19(24)23-11-9-22(10-12-23)17-7-5-16(6-8-17)21-20(25)18-4-3-13-26-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,25)

InChI Key

JOSVCIDQQLGKME-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:

    Formation of the Piperazine Derivative: This step involves the reaction of piperazine with 3-methylbutanoyl chloride under basic conditions to form the 3-methylbutanoyl-piperazine intermediate.

    Coupling with Phenyl Group: The intermediate is then reacted with 4-bromoaniline to introduce the phenyl group.

    Thiophene Ring Introduction: Finally, the compound is reacted with 2-thiophenecarboxylic acid under coupling conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide
  • N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide

Uniqueness

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide stands out due to its unique combination of a piperazine ring, a thiophene ring, and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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